N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide is a complex organic compound characterized by its triazine core and multiple aromatic amine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution Reactions: The triazine core undergoes substitution reactions with 4-methylphenylamine to introduce the bis(4-methylphenyl)amino groups.
Coupling with Alaninamide: The final step involves coupling the substituted triazine with N-(2,4-dimethylphenyl)alaninamide using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The aromatic amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic amine groups can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. Additionally, the triazine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide: Characterized by its triazine core and multiple aromatic amine substituents.
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide: Similar structure but with a glycinamide group instead of alaninamide.
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)valinamide: Similar structure but with a valinamide group instead of alaninamide.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H31N7O |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C28H31N7O/c1-17-6-11-22(12-7-17)30-27-33-26(34-28(35-27)31-23-13-8-18(2)9-14-23)29-21(5)25(36)32-24-15-10-19(3)16-20(24)4/h6-16,21H,1-5H3,(H,32,36)(H3,29,30,31,33,34,35) |
InChI Key |
ZXHIZMXMSKEADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=C(C=C(C=C3)C)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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